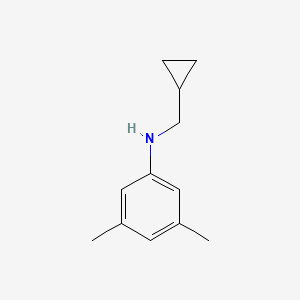

N-(cyclopropylmethyl)-3,5-dimethylaniline

Description

Significance of Aniline (B41778) Derivatives in Synthetic Methodologies

Aniline and its derivatives are versatile starting materials and intermediates in organic synthesis. wisdomlib.orgbritannica.com Their utility stems from the reactivity of the aromatic ring and the nitrogen atom. The amino group is a powerful activating group, making the benzene (B151609) ring highly susceptible to electrophilic substitution reactions, primarily at the ortho and para positions. wikipedia.org This reactivity allows for the introduction of a wide array of functional groups onto the aromatic ring.

Furthermore, the amino group itself can undergo various transformations. It can be acylated, alkylated, and, most notably, diazotized. The diazotization of aniline derivatives, followed by Sandmeyer or related reactions, provides a pathway to a vast number of substituted aromatic compounds where the amino group is replaced by halogens, cyano groups, hydroxyl groups, and others. wikipedia.org

Aniline derivatives are crucial in the industrial production of a multitude of products, including:

Dyes and Pigments: Aniline was historically a key precursor to synthetic dyes, such as indigo (B80030) and azo dyes. coherentmarketinsights.com

Polymers: They are essential in the manufacturing of polyurethanes and other polymers. echemi.com

Pharmaceuticals: The aniline scaffold is present in numerous pharmaceutical agents, including analgesics like paracetamol, as well as various antibiotics and anticancer drugs. echemi.comcoherentmarketinsights.com

Agrochemicals: Many herbicides and fungicides are derived from aniline.

Rubber Chemicals: They are used to produce accelerators and antioxidants for the vulcanization of rubber. coherentmarketinsights.com

The Cyclopropylmethyl Moiety in Chemical Structure and Reactivity Design

The cyclopropylmethyl group is a valuable structural motif in medicinal chemistry and drug design. scientificupdate.com The cyclopropane (B1198618) ring is a small, highly strained three-membered ring. This strain results in unique electronic and conformational properties. The carbon-carbon bonds within the ring have significant p-character, causing the cyclopropyl (B3062369) group to exhibit some properties similar to a double bond. echemi.com

Incorporating a cyclopropylmethyl moiety into a molecule can have several strategic advantages:

Metabolic Stability: The C-H bonds on the cyclopropane ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com This can increase the half-life of a drug.

Potency and Selectivity: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation, leading to a better fit with a biological target and thus increasing potency and selectivity. scientificupdate.com

Physicochemical Properties: The addition of a cyclopropyl group can influence properties such as lipophilicity and basicity. For instance, introducing a cyclopropyl group can lower the basicity of a nearby amine, which can be beneficial for avoiding certain adverse effects. hyphadiscovery.com

Novel Reactivity: The strain in the cyclopropane ring can lead to unique chemical reactions, such as ring-opening under certain conditions, particularly in radical reactions.

The cyclopropylmethyl carbocation is known to be exceptionally stable due to the overlap of the vacant p-orbital with the bent bonds of the cyclopropane ring, a phenomenon sometimes referred to as "dancing resonance". quora.comchemzipper.com

Overview of Research Trajectories for N-(cyclopropylmethyl)-3,5-dimethylaniline

Specific research focused solely on this compound is not extensively documented in publicly available literature. However, based on its constituent parts, its research potential can be inferred. The compound combines the 3,5-dimethylaniline (B87155) core with the N-cyclopropylmethyl substituent.

3,5-Dimethylaniline , also known as 3,5-xylidine, is an important intermediate, notably in the synthesis of dyes like Pigment Red 149. wikipedia.org The meta-substitution pattern of the methyl groups influences the electronic properties and steric hindrance around the amino group.

Research trajectories for this compound would likely fall into the following areas:

Agrochemicals: The dinitroaniline class of herbicides, such as trifluralin, features a substituted aniline core. wikipedia.org Research could explore this compound as a scaffold for new herbicides, where the cyclopropylmethyl group could enhance metabolic stability or target interaction. An analogue of trifluralin, profluralin, incorporates a cyclopropylmethyl group. wikipedia.org

Medicinal Chemistry: Given the prevalence of the cyclopropylmethyl group in modern pharmaceuticals, this compound could be a valuable building block. nbinno.comresearchgate.net Research could focus on synthesizing derivatives for screening against various biological targets. The dimethylaniline portion provides a lipophilic aromatic core that can be further functionalized.

Materials Science: As a derivative of 3,5-dimethylaniline, it could be investigated as a precursor for novel pigments or polymers with specific thermal or electronic properties.

The synthesis of this compound would likely involve the N-alkylation of 3,5-dimethylaniline with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) or a related electrophile.

Below is a table summarizing the properties of the constituent parts of the target molecule.

| Property | Aniline | 3,5-Dimethylaniline | Cyclopropylmethyl group |

| Formula | C₆H₅NH₂ | C₈H₁₁N | C₃H₅- |

| Molar Mass | 93.13 g/mol | 121.18 g/mol | 41.07 g/mol |

| Key Features | Primary aromatic amine | Disubstituted aniline | Strained aliphatic ring |

| Primary Uses | Precursor for dyes, polymers, pharmaceuticals coherentmarketinsights.com | Intermediate for pigments wikipedia.org | Moiety in drug design scientificupdate.com |

A second table provides a hypothetical overview of the properties of the target compound, this compound, based on its structure.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₂H₁₇N |

| Molecular Weight | 175.27 g/mol |

| Compound Type | N-substituted, disubstituted aromatic amine |

| Likely Synthesis Route | N-alkylation of 3,5-dimethylaniline |

| Potential Research Areas | Agrochemicals, Medicinal Chemistry, Materials Science |

Structure

3D Structure

Properties

IUPAC Name |

N-(cyclopropylmethyl)-3,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-5-10(2)7-12(6-9)13-8-11-3-4-11/h5-7,11,13H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSDINKZWPICLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NCC2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635995 | |

| Record name | N-(Cyclopropylmethyl)-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356539-49-6 | |

| Record name | N-(Cyclopropylmethyl)-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Cyclopropylmethyl 3,5 Dimethylaniline

Direct Synthetic Routes

Direct synthetic routes offer a streamlined approach to the target molecule, often combining multiple transformations into a single procedural step.

Reductive Amination Approaches

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of secondary and tertiary amines from carbonyl compounds and amines. organic-chemistry.org In the context of N-(cyclopropylmethyl)-3,5-dimethylaniline synthesis, this can be approached via a one-pot reaction involving a nitro-substituted precursor.

A highly efficient route to this compound involves the one-pot reductive amination of 3,5-dimethylnitrobenzene with cyclopropanecarboxaldehyde (B31225) (an equivalent of cyclopropyl (B3062369) formaldehyde). This process combines the reduction of the nitro group to an amine and the subsequent reductive amination with the aldehyde in a single synthetic operation. organic-chemistry.orgrsc.org The reaction proceeds through the in-situ formation of 3,5-dimethylaniline (B87155), which then reacts with cyclopropanecarboxaldehyde to form an imine intermediate, followed by its immediate reduction to the final product.

The success of this one-pot synthesis is highly dependent on the careful optimization of reaction conditions.

Catalyst and Hydrogen Source: Palladium on carbon (Pd/C) is a commonly employed and effective catalyst for the hydrogenation of nitroarenes. nih.govsciencepublishinggroup.com The catalyst loading typically ranges from 1 to 10 mol%. nih.gov Molecular hydrogen (H₂) is the most common reducing agent, with pressures ranging from atmospheric to 40 bar. nih.gov Alternative hydrogen donors like formic acid have also been reported for similar reductive aminations. rsc.org

Solvent Selection: The choice of solvent significantly impacts the reaction rate and selectivity. Protic solvents such as ethanol (B145695) and methanol (B129727) are generally preferred for the catalytic hydrogenation of nitroarenes as they can facilitate the reaction through hydrogen bonding. researchgate.netresearchgate.netrsc.org Studies on the hydrogenation of dimethyl-nitrobenzene have shown that the reaction proceeds efficiently in ethanol. sciencepublishinggroup.com The solubility of hydrogen and the reactants in the chosen solvent is a critical factor. researchgate.net

Acidic Environment: While not always explicitly required for the hydrogenation step, the subsequent imine formation and reduction can be influenced by the pH of the reaction medium. In some reductive amination procedures, the addition of a mild acid can catalyze the formation of the imine intermediate.

Temperature and Reaction Time: The reaction temperature for the catalytic hydrogenation of dimethyl-nitrobenzene is typically in the range of 60 to 130°C. nih.govsciencepublishinggroup.com Reaction times can vary from a few hours to over 24 hours, depending on the specific conditions employed.

A summary of typical conditions for the catalytic hydrogenation of related nitroarenes is presented in the table below.

| Catalyst | Catalyst Loading (mol%) | Hydrogen Source | Pressure (bar) | Solvent | Temperature (°C) |

| Pd/C | 5-10 | H₂ | 4-10 | Ethanol | 70-130 |

| Ni/Alumina-Silicate | 4-12% (w/w) | H₂ | 4-10 | Ethanol | 70-130 |

| NiCeL@SiO₂ | 2.0 | H₂ | 40 | Methanol | 60 |

| Au/Al₂O₃ | - | H₂ | - | - | - |

| mpg-C₃N₄/AgPd | - | Formic Acid | - | Water | - |

This table is a compilation of data from similar reactions and represents a general guideline. rsc.orgnih.govsciencepublishinggroup.comrsc.org

The one-pot catalytic hydrogenation and reductive amination approach offers several advantages. By combining multiple steps, it reduces the need for isolation and purification of intermediates, leading to a more time- and resource-efficient process. High yields of the desired N-alkylated anilines have been reported for similar one-pot procedures, often exceeding 90%. organic-chemistry.org The chemoselectivity of the palladium catalyst allows for the reduction of the nitro group without affecting other functional groups that may be present on the aromatic ring. Post-processing typically involves the filtration of the heterogeneous catalyst followed by solvent removal and purification of the final product, which can often be achieved by distillation or chromatography.

Catalytic Hydrogenation of Nitro-Substituted Precursors with Cyclopropyl Formaldehyde

Amination Reactions Involving Halides and Amines

An alternative and widely used approach for the synthesis of N-aryl amines is through the cross-coupling of an aryl halide with an amine, a reaction commonly known as the Buchwald-Hartwig amination. wikipedia.orglibretexts.org

The synthesis of this compound can be achieved via the palladium-catalyzed N-arylation of cyclopropylmethylamine with a 3,5-dimethyl-substituted aryl halide, such as 1-bromo-3,5-dimethylbenzene (B43891) or 1-iodo-3,5-dimethylbenzene. This reaction has proven to be a general and effective method for the formation of C-N bonds. nih.gov

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine (B1218219) ligand, and the base. A variety of highly active and air-stable palladium precatalysts have been developed that provide access to a wide range of arylated cyclopropylanilines in high yields. nih.gov

Catalyst System: The catalyst system typically consists of a palladium source, such as Pd(OAc)₂ or [Pd(allyl)Cl]₂, and a bulky, electron-rich phosphine ligand. Ligands like t-BuXPhos have been shown to be effective for the amination of aryl bromides. nih.gov The catalyst loading is generally low, often in the range of 0.5 to 2 mol% of the palladium precursor. nih.gov

Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), and cesium carbonate (Cs₂CO₃). nih.gov The choice of solvent is also crucial, with non-polar aprotic solvents like toluene (B28343) and THF being commonly used.

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., argon) at elevated temperatures, often ranging from 80 to 110°C.

The table below summarizes the yields of Buchwald-Hartwig amination for various aryl halides with different amines, demonstrating the broad scope of this reaction.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) |

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | LiOtBu | Toluene | 98 |

| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ / t-BuXPhos | LiOtBu | Toluene | 92 |

| 1-Iodo-3,5-dimethylbenzene | p-Toluidine | Ni(acac)₂ / Phenylboronic Ester | K₃PO₄ | - | 97 |

| 4-Bromotoluene | Cyclopropylamine | [(tBuBrettPhos)Pd(allyl)]OTf | NaOtBu | Toluene | High |

This table presents data from various sources to illustrate the general applicability of the method. nih.govnih.gov

The Buchwald-Hartwig amination offers a versatile and high-yielding route to this compound, with the potential for a broad substrate scope and functional group tolerance. researchgate.net

Palladium-Catalyzed N-Arylation Strategies for Related Amine Derivatives

Indirect Synthesis via Precursor Derivatization

An alternative to the direct alkylation of 3,5-dimethylaniline is the synthesis of this precursor from other starting materials, followed by the introduction of the cyclopropylmethyl group.

3,5-Dimethylaniline can be synthesized through the reduction of a corresponding nitrobenzene (B124822) derivative, specifically 3,5-dinitrotoluene (B12062).

The reduction of the nitro groups in 3,5-dinitrotoluene to amino groups is a critical step in the synthesis of the 3,5-dimethylaniline precursor. This transformation can be achieved through various reduction methods.

####### 2.2.1.1.1. Catalytic Reduction Using Metal Nanoparticles

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. Various metal catalysts are effective for this transformation, including Raney nickel, palladium on carbon (Pd/C), and platinum-based catalysts. google.commdpi.com The hydrogenation of dinitrotoluene to toluenediamine (an analogue of dimethylaniline) is a key industrial process, often carried out at elevated temperatures and pressures. google.comgoogle.com For instance, the hydrogenation of dinitrotoluene can be performed in the presence of a nickel, platinum, or palladium catalyst in an aliphatic alcohol solvent. google.com

| Catalyst System | Substrate | Product | Key Conditions | Yield/Conversion |

| Raney Nickel | Dinitrotoluene | Toluenediamine | Methanol solvent, elevated temperature and pressure. nih.gov | High conversion reported in industrial processes. |

| Palladium on Carbon (Pd/C) | Dinitrotoluene | Toluenediamine | Liquid phase, often in a TDA/water medium under high pressure and temperature. mdpi.com | Over 80% of studied catalysts showed excellent conversion. mdpi.com |

| Platinum Nanoparticles | 2,4-Dinitrotoluene | 2,4-Diaminotoluene | High-pressure slurry reactor. researchgate.net | High conversion and selectivity are achievable. |

This table presents data for the hydrogenation of dinitrotoluene to toluenediamine, a reaction analogous to the synthesis of 3,5-dimethylaniline from 3,5-dinitrotoluene.

####### 2.2.1.1.2. Reductions with Sodium Borohydride (B1222165)

Sodium borohydride (NaBH₄) is a milder reducing agent that typically does not reduce nitro groups on its own. However, its reducing power can be significantly enhanced by the addition of a transition metal co-catalyst, such as nickel chloride. sciencemadness.org This combination generates highly reactive nickel boride species in situ, which are capable of reducing nitroarenes to their corresponding anilines. sciencemadness.orgorganic-chemistry.org This method offers the advantage of proceeding under milder conditions compared to catalytic hydrogenation.

A general procedure involves treating the nitroaromatic compound with sodium borohydride in the presence of a catalytic amount of a transition metal salt, often in a protic solvent like methanol or ethanol. sciencemadness.org

| Reagent System | Substrate | Product | Solvent | Key Features |

| NaBH₄ / NiCl₂ | Nitroarenes | Anilines | Methanol | Generates nickel boride in situ; reactions are often rapid at room temperature. sciencemadness.org |

| NaBH₄ / Transition Metal Sulfides | Aromatic Nitro Compounds | Aromatic Amines | Not specified | Quantitative conversions achieved with Co₃S₄ and NiS. researchgate.net |

| NaBH₄ / MMT-Fe₃O₄-Cu MNPs | Nitrobenzene | Aniline (B41778) | Water | Magnetic nanocatalyst allows for easy separation; reaction proceeds at 60 °C. chemicalbook.com |

This table provides examples of sodium borohydride-based reduction of nitroarenes to anilines, a methodology applicable to the synthesis of 3,5-dimethylaniline from 3,5-dinitrotoluene.

Synthesis of 3,5-Dimethylaniline Precursors

Reduction of Nitrobenzene Derivatives

Emerging Synthetic Techniques

The pursuit of more efficient, sustainable, and safer chemical manufacturing has spurred the exploration of novel synthetic methodologies. In the context of N-substituted aniline derivatives, electrochemical synthesis is an emerging field that offers distinct advantages over traditional methods, such as avoiding harsh reagents and potentially improving reaction selectivity.

Electrochemical Synthetic Routes for Analogous Compounds

While specific electrochemical routes for the direct synthesis of this compound are not yet extensively documented in publicly available literature, the principles of electrosynthesis have been successfully applied to analogous N-alkylaniline and sulfonated aniline derivatives. These methods provide a framework for the potential future development of an electrochemical synthesis for the target compound.

For instance, electrochemical methods have been developed for the direct C-H sulfonylation of N,N-dialkylaniline derivatives. jove.com This process involves a sequential dehydrogenative cross-coupling and C-H-activated sulfonylation, facilitated by an electrochemical setup. jove.com Such approaches eliminate the need for transition metal catalysts and external oxidants, representing a greener synthetic alternative. jove.com Key to these reactions is the use of a simple undivided cell under constant current, with solvents like 1,1,1,3,3,3-hexafluoroisopropanol being crucial for the system's performance and robustness, especially when dealing with oxidation-labile substrates such as anilines.

Furthermore, electrochemical strategies are being explored for N-sulfonylation of azoles with sulfonyl hydrazides, providing efficient access to valuable N-sulfonated azoles. The electrochemical polymerization of aniline and N-alkylanilines is another area of active research, demonstrating the versatility of electrosynthesis in modifying aniline-based structures. acs.org These examples of C-N bond formation and functionalization in analogous systems underscore the potential for developing a direct electrochemical route for the N-alkylation of 3,5-dimethylaniline with a cyclopropylmethyl group.

A critical aspect of synthesizing this compound involves the stability and potential reactivity of the cyclopropane (B1198618) ring. Electrochemical methods have been investigated for the cleavage of C-C bonds in cyclopropane derivatives, which offers insights into potential side reactions or alternative synthetic pathways.

Research has shown that the electrochemical C-C bond cleavage and 1,3-difunctionalization of arylcyclopropanes can be achieved under catalyst-free and external-oxidant-free conditions. nih.govresearchgate.net The mechanism of this transformation is initiated by the oxidation of the arylcyclopropane at the anode to form a radical cation. nih.govresearchgate.net This oxidation event is crucial as it significantly weakens the adjacent Cα-Cβ bond of the cyclopropane ring. researchgate.net

The presence of an aryl group is important for the oxidation of the cyclopropane substrate. researchgate.net Following the initial oxidation, the weakened C-C bond cleaves, leading to the formation of a benzyl (B1604629) carbonium ion as a key intermediate. nih.govresearchgate.net The fate of this intermediate is then determined by the strategic choice of nucleophiles present in the reaction mixture, allowing for controlled 1,3-difluorination, 1,3-oxyfluorination, or 1,3-dioxygenation with high chemo- and regioselectivity. nih.govresearchgate.net

This well-studied electrochemical ring-opening of cyclopropanes highlights a potential challenge in the electrochemical synthesis of this compound, as the desired product contains a cyclopropyl group that could be susceptible to cleavage under certain oxidative electrochemical conditions. Therefore, careful control of the electrochemical potential and reaction conditions would be paramount to favor the desired N-alkylation over cyclopropane ring opening.

Table 1: Electrochemical C-C Bond Cleavage of Arylcyclopropanes

| Entry | Substrate | Nucleophile(s) | Product Type | Key Mechanistic Step |

| 1 | Arylcyclopropane | F- | 1,3-Difluorination | Anode oxidation to radical cation |

| 2 | Arylcyclopropane | H2O, F- | 1,3-Oxyfluorination | C-C bond cleavage via benzyl carbonium intermediate |

| 3 | Arylcyclopropane | H2O | 1,3-Dioxygenation | Nucleophilic attack on the intermediate |

Molecular Structure and Conformation of N Cyclopropylmethyl 3,5 Dimethylaniline

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the precise molecular architecture and conformational dynamics of N-(cyclopropylmethyl)-3,5-dimethylaniline.

NMR spectroscopy serves as a powerful, non-destructive tool for probing the chemical environment of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the molecular connectivity and infer its conformational preferences in solution.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments. The spectrum can be logically divided into signals arising from the aromatic ring, the two methyl substituents, and the N-cyclopropylmethyl group.

Aromatic Protons: The 3,5-disubstitution pattern of the aniline (B41778) ring results in a specific set of signals. Two protons are located at the C2 and C6 positions (ortho to the amino group), and one proton is at the C4 position (para to the amino group). Based on the spectrum of the parent 3,5-dimethylaniline (B87155), the aromatic protons are expected to appear as singlets or narrow multiplets in the range of 6.30-6.40 ppm. chemicalbook.com

Methyl Protons: The six protons of the two methyl groups at the C3 and C5 positions are chemically equivalent and typically produce a sharp singlet around 2.21 ppm. chemicalbook.com

N-H Proton: A broad singlet corresponding to the amine proton (N-H) is also expected, the chemical shift of which can be variable depending on solvent and concentration.

Cyclopropylmethyl Protons: This group gives rise to a more complex set of signals. The two methylene (B1212753) protons (-CH₂-) attached to the nitrogen are diastereotopic and would ideally appear as a doublet, coupled to the single methine proton (-CH-) of the cyclopropyl (B3062369) ring. The methine proton, in turn, is split by the methylene protons and the four protons on the cyclopropane (B1198618) ring. The four cyclopropyl ring protons themselves often appear as two distinct multiplets in the upfield region of the spectrum (typically 0.2-0.8 ppm), characteristic of strained three-membered rings. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C2-H, C6-H) | ~6.4 | s |

| Aromatic (C4-H) | ~6.3 | s |

| Amine (N-H) | Variable | br s |

| Methyl (Ar-CH₃) | ~2.2 | s |

| Methylene (-NCH₂-) | ~2.9 - 3.1 | d |

| Methine (-CH-) | ~0.9 - 1.1 | m |

| Cyclopropyl (-CH₂CH₂-) | ~0.2 - 0.5 | m |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal.

Aromatic Carbons: The spectrum for the 3,5-dimethylaniline moiety is well-characterized. The C1 carbon (attached to the nitrogen) is typically found around 148 ppm. The C3 and C5 carbons bearing the methyl groups appear near 138 ppm, while the C2, C4, and C6 carbons are observed further upfield, typically between 110 and 120 ppm. chemicalbook.com

Methyl Carbons: The two equivalent methyl carbons produce a signal around 21 ppm. chemicalbook.com

Cyclopropylmethyl Carbons: The methylene carbon (-CH₂-) signal is expected in the 50-60 ppm range. The methine carbon (-CH-) of the cyclopropyl group would appear around 10-15 ppm, and the two equivalent methylene carbons within the cyclopropyl ring would be found at a very upfield position, typically 3-5 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (Ar-N) | ~148 |

| C3, C5 (Ar-C-CH₃) | ~138 |

| C2, C6 (Ar-CH) | ~115-120 |

| C4 (Ar-CH) | ~110-115 |

| Methyl (Ar-CH₃) | ~21 |

| Methylene (-NCH₂-) | ~55 |

| Methine (-CH-) | ~12 |

| Cyclopropyl (-CH₂CH₂-) | ~4 |

While standard NMR provides connectivity, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the through-space proximity of atoms, revealing the molecule's preferred conformation. nih.gov For N-alkylated anilines, a key conformational question is the orientation of the alkyl group relative to the aromatic ring.

Studies on related N-cyclopropyl amides have shown that the cyclopropyl group often prefers an ortho conformation, where it is positioned more directly over the plane of the adjacent functional group, rather than the more common anti conformation. researchgate.net This preference is unusual and suggests specific steric or electronic interactions. In the case of this compound, NOE experiments could confirm such a conformation by detecting spatial correlations between the protons of the cyclopropylmethyl group and the ortho protons (C2-H, C6-H) of the aniline ring. nih.gov The barrier to rotation around the C-N bond can also be investigated using variable temperature NMR studies. researchgate.net

In aromatic amines, the bond between the aromatic carbon (C1) and the nitrogen atom is of particular interest. In unsubstituted aniline, the C-N bond length is approximately 1.402 Å, which is shorter than a typical C-N single bond (around 1.47 Å). This shortening is evidence of p-π conjugation, where the lone pair of electrons on the nitrogen atom delocalizes into the π-system of the aromatic ring, imparting partial double-bond character to the C-N bond.

The nature of substituents on the aromatic ring can modulate the extent of this conjugation.

Electron-withdrawing groups tend to enhance this delocalization, leading to a more planar nitrogen geometry and a shorter C-N bond.

Electron-donating groups , such as the two methyl groups in the meta positions of this compound, have a weaker effect but would be expected to slightly decrease conjugation and marginally increase the C-N bond length compared to unsubstituted aniline.

Detailed Structural Analysis of this compound Unattainable Through Publicly Available Data

A thorough investigation into the molecular structure of this compound reveals a significant lack of publicly available scientific data, rendering a detailed analysis of its nitrogen atom's hybridization state based on valence angles impossible at this time. Extensive searches for crystallographic studies, spectroscopic data, and computational analyses specific to this compound have yielded no direct results.

The hybridization of a nitrogen atom in an aniline derivative is a critical factor in determining its chemical reactivity and physical properties. Typically, the geometry around the nitrogen atom, specifically the sum of its bond angles, provides insight into its electronic configuration. A planar geometry with bond angles summing to approximately 360° suggests sp2 hybridization, where the nitrogen's lone pair of electrons participates in resonance with the aromatic ring. Conversely, a pyramidal geometry with bond angles closer to the tetrahedral angle of 109.5° indicates sp3 hybridization, signifying a more localized lone pair.

For the parent compound, 3,5-dimethylaniline, and other related aniline derivatives, such structural data is often available through techniques like X-ray crystallography. However, for this compound, no such experimental or theoretical data appears to have been published in accessible scientific literature. Without precise measurements of the C-N-C and C-N-H bond angles, any discussion on the specific hybridization state of the nitrogen atom in this particular molecule would be purely speculative.

Therefore, the subsection "3.1.2.2. Hybridization State of Nitrogen Atom from Valence Angles" cannot be completed with the required scientific rigor and accuracy. The necessary foundational data to construct an informative and factual analysis is currently absent from the public scientific domain. Further research, including experimental determination of the crystal structure or high-level computational modeling, would be required to elucidate the precise molecular geometry and electronic properties of this compound.

Reactivity and Reaction Mechanisms Involving N Cyclopropylmethyl 3,5 Dimethylaniline

C-N Bond Activation and Cleavage

The carbon-nitrogen bond in aromatic amines is generally stable, yet its selective activation and cleavage are of significant interest for synthetic transformations. The presence of the cyclopropylmethyl group on the nitrogen atom of 3,5-dimethylaniline (B87155) introduces a structural feature that can influence the reactivity of the C-N bond.

Hydrogenolysis of C-N Bonds in Aromatic Amine Derivatives

Hydrogenolysis, the cleavage of a chemical bond by reaction with hydrogen, is a key method for the dealkylation of amines. In the context of N-(cyclopropylmethyl)-3,5-dimethylaniline, this would involve the cleavage of the N-cyclopropylmethyl bond or the aryl C-N bond.

Catalytic hydrogenolysis is the most common method for C-N bond cleavage. This typically involves the use of a transition metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen. The reaction mechanism generally involves the oxidative addition of the C-N bond to the metal center, followed by hydrogenolysis. The choice of catalyst and reaction conditions can influence the selectivity of bond cleavage. For instance, palladium-based catalysts are often effective for the hydrogenolysis of N-benzyl groups, a bond that is electronically similar to the N-cyclopropylmethyl bond.

Non-catalytic methods for C-N bond cleavage are less common and often require harsh reaction conditions or specific activating groups. These can include reactions with strong reducing agents or photochemical methods. For a molecule like this compound, such approaches are expected to be less efficient and selective compared to catalytic methods.

Table 1: Hypothetical Catalytic Systems for Hydrogenolysis of this compound

| Catalyst | Hydrogen Source | Potential Products | Remarks |

| Pd/C | H₂ (gas) | 3,5-dimethylaniline, cyclopropylmethane | Standard conditions for dealkylation. |

| PtO₂ | H₂ (gas) | 3,5-dimethylaniline, cyclopropylmethane | Adams' catalyst, often used for hydrogenation. |

| Raney Ni | H₂ (gas) | 3,5-dimethylaniline, cyclopropylmethane | A common catalyst for hydrogenation and hydrogenolysis. |

Influence of Derivatization on Reactivity

The reactivity of the C-N bond towards hydrogenolysis can be significantly altered by derivatizing the amine. For instance, conversion of the amine to an amide or a sulfonamide can change the electronic properties of the nitrogen atom and the C-N bond, potentially making it more or less susceptible to cleavage. In some cases, specific directing groups can be installed to facilitate C-N bond activation at a particular position. While no specific studies on the derivatization of this compound for this purpose have been reported, general principles suggest that electron-withdrawing groups on the nitrogen would decrease its basicity and could influence the interaction with a metal catalyst.

Functional Group Transformations

The amine functionality in this compound is a key site for chemical modifications, allowing for the introduction of a wide variety of functional groups.

Derivatization of the Amine Functionality

As a secondary amine, this compound can undergo a range of reactions typical for this functional group.

Acylation is a fundamental reaction of amines, involving the introduction of an acyl group (R-C=O). This reaction is typically carried out using an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The acylation of this compound would result in the formation of an N-acyl-N-(cyclopropylmethyl)-3,5-dimethylaniline. This transformation converts the basic amine into a neutral amide, which has significantly different chemical and physical properties.

The reactivity in acylation reactions is influenced by the steric hindrance around the nitrogen atom and its nucleophilicity. The 3,5-dimethyl substitution on the aniline (B41778) ring provides some steric bulk, as does the cyclopropylmethyl group. However, these are not expected to be prohibitive for the reaction with common acylating agents.

Table 2: Representative Acylation Reactions of Secondary Amines

| Acylating Agent | Product Type | General Conditions |

| Acetyl chloride | N-acetamide derivative | Base (e.g., triethylamine, pyridine), aprotic solvent |

| Acetic anhydride | N-acetamide derivative | Base (e.g., pyridine) or neat, sometimes with heating |

| Benzoyl chloride | N-benzamide derivative | Base (e.g., triethylamine, pyridine), aprotic solvent |

In a typical acylation reaction, this compound would act as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The presence of a base is often necessary to neutralize the acidic byproduct (e.g., HCl from an acyl chloride) and to drive the reaction to completion. The resulting amide would exhibit characteristic spectroscopic signatures, such as a strong carbonyl absorption in the infrared spectrum.

Formation of Oxime and Methyloxime Derivatives

The direct formation of oxime or methyloxime derivatives from this compound is not a standard chemical transformation. Oxime synthesis fundamentally involves the reaction of an aldehyde or a ketone with hydroxylamine (B1172632) or its derivatives. Since this compound lacks a carbonyl group, it cannot directly undergo this condensation reaction.

For such a derivatization to occur, the parent molecule would first need to be chemically modified to introduce a carbonyl functional group. A hypothetical pathway could involve the oxidation of the aromatic ring system under specific conditions to generate a quinone-like intermediate, which could then potentially react with a hydroxylamine derivative. However, this multi-step process is speculative and not a direct derivatization of the title compound.

Silylation Reagents for Derivatization

The secondary amine group in this compound provides a reactive site for derivatization with silylating agents. This process involves the replacement of the hydrogen atom on the nitrogen with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). The resulting N-silylamines exhibit distinct electronic properties and reactivity compared to the parent amine. rsc.org

The silylation of secondary amines is a common chemical transformation. It can be achieved through various methods, most commonly via the reaction of the amine with a halosilane, such as trimethylsilyl chloride (TMSCl), often in the presence of a base to neutralize the HCl byproduct. The distinct electronic properties of N-silyl amines, N-silyl imines, and N-silyl enamines can lead to complementary reactivity when compared to their non-silyl parent compounds. rsc.org

Table 1: Common Silylation Reagents and Potential Products

| Reagent Name | Reagent Formula | Potential Product with this compound |

|---|---|---|

| Trimethylsilyl chloride | (CH₃)₃SiCl | N-(cyclopropylmethyl)-N-(trimethylsilyl)-3,5-dimethylaniline |

| Tert-butyldimethylsilyl chloride | (CH₃)₃CSi(CH₃)₂Cl | N-(tert-butyldimethylsilyl)-N-(cyclopropylmethyl)-3,5-dimethylaniline |

The resulting N-silylamines can serve as substrates in a variety of subsequent reactions, including C-N and C-C bond-forming reactions. A key advantage of this derivatization is the ease of the Si-N bond's hydrolytic cleavage, which allows for the facile removal of the silyl group to regenerate the free amine product after a desired transformation is complete. rsc.org

Reactions Involving the Cyclopropyl (B3062369) Moiety

The cyclopropane (B1198618) ring in this compound is a source of significant ring strain, making it susceptible to ring-opening reactions under various conditions.

Ring-Opening Reactions

Electrochemical methods can be employed to induce the oxidative ring-opening of the cyclopropyl group. While specific studies on this compound are not prevalent, the mechanism can be inferred from related reactions involving cyclopropylamines and anilines. chemistryviews.orgresearchgate.net The process is initiated by the electrochemical oxidation of the amine. researchgate.net

The proposed mechanism begins with a one-electron oxidation of the nitrogen atom of the aniline moiety at the anode. This generates a highly reactive intermediate known as a cyclopropylaminium radical cation. This species is the key to the subsequent ring-opening. The formation of this radical cation destabilizes the adjacent cyclopropane ring, leading to the homolytic cleavage of one of the ring's C-C bonds. This ring-opening is a rapid and often irreversible process that relieves the inherent strain of the three-membered ring. This transformation of cyclopropylamines can be a versatile tool in organic synthesis. chemistryviews.org

The electrochemical oxidation of aniline derivatives has been extensively studied, and the initial step typically involves the formation of such radical cations, which can then undergo various subsequent reactions. researchgate.netmdpi.com In this case, the presence of the cyclopropyl group provides a specific and favorable reaction pathway.

Theoretical studies, including molecular orbital calculations, provide significant insight into the instability and reactivity of the cyclopropylaminium radical cation, the key intermediate in the oxidative ring-opening. acs.org This radical cation is isoelectronic with the cyclopropylcarbinyl and cyclopropoxy radicals. acs.org

Computational analyses reveal that the cyclopropylaminium radical cation is particularly complex. acs.org Unlike the more stable cyclopropylcarbinyl radical, theoretical calculations suggest that the cyclopropylaminium radical cation has no significant energy barrier to ring opening. acs.org In fact, the ring-opened species is found to be more stable, and the cyclic form may not exist as a true intermediate but rather as a transition-state structure. acs.org

The process involves the rotation of the p-orbital on the nitrogen atom into alignment with the C-C bonds of the cyclopropane ring, which directly leads to ring cleavage. acs.org This inherent instability makes the cyclopropylaminium system a "radical clock," but one that reacts extremely quickly. The tendency for ring-opening is a defining characteristic of this radical cation's chemistry. acs.org

Table 2: Comparison of Related Radical Species

| Radical Species | Relative Stability of Cyclic Form | Barrier to Ring Opening | Key Feature |

|---|---|---|---|

| Cyclopropylcarbinyl Radical | More Stable | Exists | Used as a reliable radical clock. |

| Cyclopropoxy Radical | Less Stable | Very Small | A very sensitive radical clock. acs.org |

Applications of N Cyclopropylmethyl 3,5 Dimethylaniline in Advanced Organic Synthesis

Role as a Synthetic Intermediate

As a synthetic intermediate, N-(cyclopropylmethyl)-3,5-dimethylaniline serves as a foundational molecule from which more complex structures can be built. Its distinct chemical functionalities allow for a range of transformations, enabling the synthesis of diverse molecular architectures.

The aromatic ring of this compound, substituted with two methyl groups and a cyclopropylmethylamino group, provides a unique platform for the construction of complex aromatic systems. The electron-donating nature of the amino and methyl groups activates the aromatic ring towards electrophilic substitution reactions. This allows for the introduction of various functional groups at the ortho and para positions relative to the amino group, facilitating the elaboration of the aromatic core.

Furthermore, the nitrogen atom can direct ortho-lithiation, providing a regioselective method for the introduction of substituents. Subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, can then be employed to forge new carbon-carbon or carbon-nitrogen bonds, leading to the assembly of intricate polycyclic or highly substituted aromatic structures. The steric hindrance provided by the 3,5-dimethyl substitution pattern can also influence the regioselectivity of these reactions, offering a degree of control over the final product architecture.

This compound is a valuable precursor for the synthesis of a variety of advanced amines and nitrogen-containing heterocycles. The secondary amine functionality can be further alkylated or acylated to introduce additional diversity. More significantly, the inherent reactivity of the aniline (B41778) moiety allows for its participation in various cyclization reactions to form heterocyclic rings.

For instance, reactions with diketones or their equivalents can lead to the formation of pyrroles or other five-membered heterocycles. Condensation with appropriate precursors can also yield six-membered rings such as quinolines or quinoxalines, depending on the reaction partner. The presence of the cyclopropylmethyl group can influence the reactivity and stability of these resulting heterocyclic systems, potentially imparting unique properties.

| Reaction Type | Potential Heterocyclic Product |

| Paal-Knorr Synthesis | Substituted Pyrroles |

| Friedländer Annulation | Substituted Quinolines |

| Condensation with α-haloketones | Substituted Indoles |

Structural Modification and Analog Design

Beyond its role as a synthetic intermediate, this compound is instrumental in the strategic modification of molecules, particularly in the context of medicinal chemistry and materials science.

The N-(cyclopropylmethyl) group can be readily transferred to other molecules through various synthetic transformations. For example, the aniline can be used in reductive amination reactions with aldehydes or ketones to introduce the cyclopropylmethylamino functionality into a wide range of substrates. This allows for the systematic exploration of the effects of this particular moiety on the properties of a target molecule.

The introduction of a cyclopropylmethyl group can have a profound impact on the chemical reactivity and stability of a molecule. The cyclopropane (B1198618) ring is known to possess π-character, allowing it to participate in conjugation with adjacent unsaturated systems. This can influence the electronic properties of the molecule, affecting its reactivity in various chemical transformations.

The cyclopropylmethyl motif is a privileged scaffold in drug design, and this compound serves as a valuable tool for incorporating this group into potential therapeutic agents. The unique properties of the cyclopropyl (B3062369) group can be exploited to modulate the physicochemical and pharmacokinetic properties of a drug candidate.

The small, rigid nature of the cyclopropane ring can act as a conformational restraint, locking a flexible molecule into a more bioactive conformation. This can lead to an increase in binding affinity for a biological target. Additionally, the lipophilic character of the cyclopropyl group can enhance a molecule's ability to cross cell membranes, a crucial factor for oral bioavailability.

The cyclopropylmethyl group is also known to be relatively stable to metabolic degradation. The C-H bonds of the cyclopropane ring are generally less susceptible to enzymatic oxidation compared to those in more flexible alkyl chains. This can lead to an improved metabolic profile and a longer duration of action for a drug molecule. The strategic placement of this motif can therefore be a key strategy in overcoming common challenges in the drug discovery process.

| Property Influenced by Cyclopropylmethyl Group | Rationale |

| Conformational Rigidity | The three-membered ring restricts bond rotation, potentially favoring a bioactive conformation. |

| Lipophilicity | The hydrocarbon nature of the group increases lipophilicity, which can improve membrane permeability. |

| Metabolic Stability | The C-H bonds are less prone to enzymatic oxidation, leading to increased metabolic stability. |

Exploration of the Cyclopropylmethyl Motif in Drug Design Strategies (excluding specific pharmacological or clinical data)

Modification of Opioid Receptor Ligands (e.g., Naltrexone (B1662487) Analogues)

No information was found regarding the use of this compound in the modification of naltrexone analogues or other opioid receptor ligands.

Influence on Antagonist Activity through N-Substitution

There is no available data on how this compound influences antagonist activity through N-substitution on opioid receptors.

Catalysis and Ligand Design

Potential as a Ligand in Metal-Catalyzed Reactions

No studies were identified that investigate or describe the potential of this compound as a ligand in metal-catalyzed reactions.

Role in Cross-Coupling Methodologies

There is no documented role for this compound in cross-coupling methodologies in the available literature.

Conclusion and Future Research Directions

Summary of Current Understanding

N-(cyclopropylmethyl)-3,5-dimethylaniline is a secondary amine characterized by the presence of a cyclopropylmethyl group and a 3,5-dimethylaniline (B87155) moiety. While specific research on this compound is limited, its chemical nature can be inferred from the well-established chemistry of its constituent parts. The 3,5-dimethylaniline core provides a sterically hindered and electron-rich aromatic system, which influences its basicity and reactivity in electrophilic aromatic substitution. The N-cyclopropylmethyl group is of particular interest due to the unique electronic and steric properties of the cyclopropyl (B3062369) ring, which can impact the nitrogen atom's nucleophilicity and the molecule's metabolic stability.

The synthesis of this compound can be approached through standard N-alkylation methodologies, such as the reaction of 3,5-dimethylaniline with a cyclopropylmethyl halide or by reductive amination using cyclopropanecarboxaldehyde (B31225). Its reactivity is expected to be dominated by the nucleophilic character of the secondary amine and the potential for electrophilic attack on the aromatic ring, likely directed to the ortho and para positions relative to the amino group, though steric hindrance from the methyl groups may influence this. The cyclopropylmethyl group itself can undergo ring-opening reactions under certain conditions, a reactivity pattern that is of interest in mechanistic and synthetic studies.

Spectroscopic characterization would be expected to show characteristic signals for the aromatic protons of the 3,5-dimethylaniline ring, the methyl protons, and the distinct signals for the cyclopropyl and methylene (B1212753) protons of the N-cyclopropylmethyl group in ¹H NMR spectroscopy. The ¹³C NMR would similarly provide distinct signals for each carbon environment. Infrared spectroscopy would show characteristic N-H stretching vibrations for the secondary amine, as well as C-H and C=C stretching frequencies for the aromatic and cyclopropyl groups. Mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight, with fragmentation patterns potentially involving the loss of the cyclopropylmethyl group or cleavage of the cyclopropane (B1198618) ring.

Unexplored Reactivity and Transformations

The reactivity of this compound remains a fertile ground for investigation. The interplay between the sterically demanding 3,5-dimethylaniline core and the reactive cyclopropylmethyl group could lead to novel chemical transformations. For instance, the susceptibility of the cyclopropylmethyl amine moiety to single-electron transfer (SET) processes could be explored for the development of new radical-based cyclization or ring-opening reactions. The influence of the dimethyl substitution pattern on the regioselectivity of electrophilic aromatic substitution reactions, compared to less hindered anilines, warrants detailed investigation.

Furthermore, the behavior of this compound in the presence of various transition metal catalysts is largely unknown. Oxidative addition of the N-H bond or C-H activation of the aromatic ring or the cyclopropyl group could lead to the formation of organometallic complexes with potential applications in catalysis. The stability of the cyclopropane ring under different catalytic cycles would be a key aspect to study.

Opportunities for Novel Synthetic Methodologies

The synthesis of this compound and its derivatives presents opportunities for the development of more efficient and sustainable synthetic methods. While classical N-alkylation methods are applicable, exploring greener alternatives using, for example, catalytic amounts of transition metals or employing biocatalysis would be a valuable endeavor. The development of one-pot procedures that allow for the modification of both the aniline (B41778) core and the N-substituent in a sequential manner could also be a target for synthetic innovation.

Moreover, this compound could serve as a scaffold for the synthesis of more complex molecules. The secondary amine provides a handle for further functionalization, and the aromatic ring can be modified through various substitution reactions. Methodologies that allow for the selective functionalization of specific positions on the aromatic ring in the presence of the reactive N-cyclopropylmethyl group would be of significant synthetic utility.

Advanced Computational Studies and Predictive Modeling

Given the limited experimental data, advanced computational studies and predictive modeling would be invaluable in elucidating the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to predict its geometric and electronic structure, spectroscopic properties (NMR, IR), and thermochemical parameters. Such studies could provide insights into the conformational preferences of the cyclopropylmethyl group and its influence on the electronic properties of the aniline nitrogen.

Predictive modeling could also be used to explore its potential reactivity. Calculation of reaction pathways and activation barriers for various transformations, such as electrophilic aromatic substitution or radical-mediated reactions, could guide future experimental work. Furthermore, molecular docking studies could be performed to predict its binding affinity to various biological targets, which could inform its potential applications in medicinal chemistry.

Potential for Derivatization in Materials Science and Specialized Chemical Applications (excluding specific material properties)

The unique structural features of this compound make it an interesting candidate for derivatization in materials science and other specialized chemical applications. The aniline moiety is a well-known precursor for conducting polymers and dyes. Incorporation of the cyclopropylmethyl group could modulate the electronic and steric properties of such materials. For example, derivatization of the amino group to form polymers or the use of the aromatic ring to create extended π-conjugated systems could be explored.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(cyclopropylmethyl)-3,5-dimethylaniline, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves coupling reactions between cyclopropylmethylamine and halogenated 3,5-dimethylaniline derivatives. For example, in multi-step syntheses (e.g., amidation and nucleophilic substitution), yields can be optimized by controlling reaction temperature (e.g., 30°C for 16 hours), using coupling agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate, and monitoring progress via TLC (PE:EtOAc = 3:1, Rf = 0.5) . Purification via silica gel chromatography (5% EtOAc in PE) is critical for isolating intermediates. Adjusting stoichiometry and solvent polarity (e.g., MeCN vs. EtOAc) can mitigate low yields (e.g., 43% in intermediate steps) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : ¹H-NMR (400 MHz, CDCl₃) is essential for confirming substituent positions and cyclopropane geometry (e.g., δ = 1.42–1.27 ppm for cyclopropyl protons). LCMS (observed mass: 517.1) validates molecular weight, while TLC ensures purity . For advanced structural elucidation, ¹³C NMR and IR spectroscopy can resolve electronic environments of aromatic and amine groups. Cross-referencing with computational predictions (e.g., charge distribution via DFT) enhances accuracy .

Q. What safety protocols are recommended for handling this compound derivatives in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical consultation. Work under fume hoods to prevent inhalation. Storage at 0–5°C in airtight, light-resistant containers minimizes degradation .

Advanced Research Questions

Q. How can computational chemistry methods like DFT predict the reactivity of this compound in coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model charge transfer, frontier molecular orbitals, and transition states. For example, predicting nucleophilic attack sites on the aromatic ring or steric effects of the cyclopropylmethyl group can guide catalyst selection (e.g., Pd-based systems for Buchwald-Hartwig coupling). Compare HOMO-LUMO gaps with experimental yields to validate computational models .

Q. What strategies resolve discrepancies between theoretical predictions and experimental results in analyzing N-substituted aniline derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted steric hindrance. Use polarizable continuum models (PCM) in DFT to simulate solvent interactions. For steric mismatches, conduct X-ray crystallography or NOESY NMR to validate spatial arrangements. Iteratively refine computational parameters using experimental data (e.g., adjusting dielectric constants or van der Waals radii) .

Q. How does the cyclopropylmethyl group influence the electronic and steric properties of 3,5-dimethylaniline in catalytic reactions?

- Methodological Answer : The cyclopropylmethyl group introduces steric bulk, reducing accessibility to the amine lone pair while enhancing electron-donating effects via hyperconjugation. In Pd-catalyzed cross-couplings, this steric hindrance may lower catalytic turnover but improve regioselectivity. Compare with N-ethyl or N-propyl analogs to isolate steric vs. electronic contributions .

Q. What methods stabilize intermediates during multi-step synthesis of this compound derivatives?

- Methodological Answer : Protect amine groups with Boc or Fmoc moieties during halogenation steps. Use low-temperature (-20°C) quenching to prevent intermediate decomposition. Stabilize reactive intermediates (e.g., chloropyrazinyl derivatives) via in situ generation and immediate coupling, as demonstrated in trifluoromethylbenzamide synthesis .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for this compound derivatives?

- Methodological Answer : Conflicting NMR signals (e.g., aromatic proton splitting) may arise from dynamic effects or impurities. Perform variable-temperature NMR to identify conformational exchange. Use HSQC/HMBC for long-range coupling validation. Cross-check with high-resolution MS and elemental analysis to confirm purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.